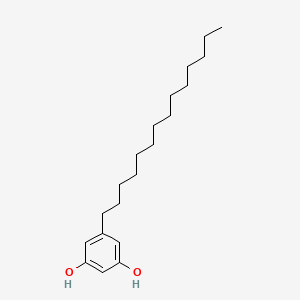

5-Tetradecylbenzene-1,3-diol

Beschreibung

5-Tetradecylbenzene-1,3-diol (C20H34O2) is a resorcinol derivative featuring a tetradecyl (C14) alkyl chain substituted at the 5-position of the benzene ring. This compound is structurally related to alkylresorcinols, which are known for their roles in lipid metabolism, antimicrobial activity, and industrial applications .

Eigenschaften

CAS-Nummer |

80368-57-6 |

|---|---|

Molekularformel |

C20H34O2 |

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

5-tetradecylbenzene-1,3-diol |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17,21-22H,2-14H2,1H3 |

InChI-Schlüssel |

CCCKVVJXRFGMFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecylbenzene-1,3-diol typically involves the alkylation of benzene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields tetradecylbenzene, which is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Tetradecylbenzene-1,3-diol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form the corresponding alkane derivatives.

Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide, or hydrogen peroxide in basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: Quinones, carboxylic acids.

Reduction: Alkane derivatives.

Substitution: Halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Tetradecylbenzene-1,3-diol is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of long alkyl chains on the biological activity of diols. It may also serve as a model compound for understanding the interactions of similar molecules with biological membranes .

Medicine: The hydroxyl groups in this compound can be modified to create derivatives with potential pharmaceutical applications. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and polymers. Its amphiphilic nature makes it suitable for use in formulations requiring both hydrophilic and hydrophobic properties .

Wirkmechanismus

The mechanism of action of 5-Tetradecylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chain. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Chain Length and Solubility : Longer alkyl chains (C13–C15) enhance lipophilicity, reducing aqueous solubility. For example, this compound is less soluble than olivetol (C5), limiting its use in polar solvents .

- Stereochemistry : The Z-isomer configuration in this compound may influence intermolecular interactions and crystallization behavior .

Research Findings and Trends

- Structure-Activity Relationships : Alkyl chain length correlates with antimicrobial potency; C14–C15 analogs show superior activity against Gram-positive bacteria compared to C5 .

- Market Dynamics : 5-Pentadecylbenzene-1,3-diol dominates industrial applications, while this compound remains under exploration for niche biomedical uses .

- Analytical Challenges: Mass spectrometry differentiation of positional isomers (e.g., 5- vs. 2-alkyl substitution) remains problematic, as noted in studies on similar diols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.